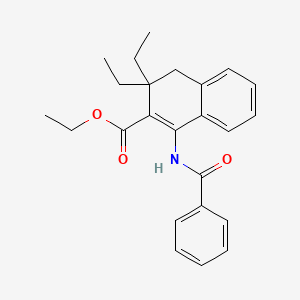![molecular formula C18H18ClN3O3 B5016880 1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5016880.png)
1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It was first synthesized in 1988 by researchers at the University of Bristol and has since been widely used in scientific research for its ability to block glutamate-mediated neurotransmission.
Wirkmechanismus
1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate. This results in the inhibition of glutamate-mediated neurotransmission, which is essential for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
The inhibition of glutamate-mediated neurotransmission by this compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the expression of immediate early genes such as c-fos and to alter the expression of various proteins involved in synaptic plasticity. This compound has also been shown to reduce seizure activity in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine is its high potency and selectivity for the AMPA receptor. This makes it a valuable tool for studying the specific role of AMPA receptors in various physiological and pathological processes. However, one limitation of this compound is that it can also block kainate receptors at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more selective AMPA receptor antagonists that can be used to study specific subtypes of AMPA receptors. Additionally, there is potential for the use of this compound in the development of new therapies for epilepsy and other neurological disorders.
Synthesemethoden
The synthesis of 1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with piperazine to form 1-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 4-nitrophenylacetonitrile in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been particularly useful in studying the mechanisms underlying synaptic plasticity, learning, and memory. This compound has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-15-3-1-14(2-4-15)13-18(23)21-11-9-20(10-12-21)16-5-7-17(8-6-16)22(24)25/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGJMFPKQVAGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-[3-(2-furoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5016804.png)
![2-methoxy-N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5016817.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5016820.png)
![4-[2-(1H-benzimidazol-2-ylthio)-1-hydroxyethyl]-2,6-di-tert-butylphenol](/img/structure/B5016826.png)
![1-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5016827.png)
![7-methoxy-2,2,4-trimethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5016832.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5016860.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5016875.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5016908.png)